N-(4-ethylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,8-naphthyridine core substituted with a 1,2,4-oxadiazole ring and a 4-methylphenyl group. The acetamide moiety is linked to a 4-ethylphenyl group, enhancing lipophilicity. Such structural motifs are common in pharmacologically active molecules, particularly kinase inhibitors and antimicrobial agents.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O3/c1-4-19-8-12-21(13-9-19)30-24(34)16-33-15-23(25(35)22-14-7-18(3)29-27(22)33)28-31-26(32-36-28)20-10-5-17(2)6-11-20/h5-15H,4,16H2,1-3H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNJFFZWDONEHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide typically involves multi-step organic reactionsThe final step often involves the acylation of the naphthyridine derivative with 4-ethylphenyl acetic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-(4-ethylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Core Heterocyclic Framework
The compound’s 1,8-naphthyridine-oxadiazole core distinguishes it from analogues like N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl) acetamide (6 m) (), which contains a triazole-naphthalene scaffold. Key differences include:
- 1,8-Naphthyridine vs. Naphthalene : The naphthyridine core offers dual nitrogen atoms, enabling stronger hydrogen bonding and π-π stacking interactions compared to naphthalene’s purely aromatic system.
- Oxadiazole vs. Triazole : The 1,2,4-oxadiazole in the target compound may confer higher metabolic stability than triazole rings, which are prone to enzymatic oxidation .
Substituent Analysis
- Acetamide Linker: Both the target compound and compound 6 m share an acetamide group, but the substituents differ: Target: 4-ethylphenyl (enhanced lipophilicity).
- Aromatic Substitutions : The target’s 4-methylphenyl on oxadiazole contrasts with 6 m ’s naphthalenyloxy group, which may influence solubility and steric hindrance.
Spectroscopic and Computational Comparisons
- IR and HRMS Data : While 6 m exhibits IR peaks for –NH (3291 cm⁻¹) and C=O (1678 cm⁻¹) (), the target compound likely shares similar absorption bands due to its acetamide group. HRMS data for 6 m ([M + H]+ = 393.1112) suggests a lower molecular weight than the target compound, which has a more complex structure.
- Computational Similarity Metrics : Using Tanimoto or Dice indexes (), the target compound would show low similarity to 6 m due to divergent cores but moderate similarity in acetamide regions.
Bioactivity and Target Profiling
Inferred Pharmacological Properties
- Antimicrobial Activity : Analogues with naphthyridine cores often exhibit antimicrobial effects, though substituents like 4-ethylphenyl may reduce solubility, impacting bioavailability.
Bioactivity Clustering
Per , compounds with similar bioactivity profiles often share structural motifs. The target’s acetamide and aromatic groups may align it with DNA intercalators or topoisomerase inhibitors, whereas 6 m ’s triazole-naphthalene structure correlates with protease inhibition .
Data Tables
Table 1: Structural Comparison of Target Compound and 6 m
Table 2: Predicted Pharmacokinetic Properties
| Property | Target Compound | Compound 6 m |
|---|---|---|
| Lipophilicity (LogP) | High (4-ethylphenyl, methyl groups) | Moderate (chlorophenyl, naphthalene) |
| Solubility | Low (bulky aromatic cores) | Moderate (polar triazole, ether) |
| Metabolic Stability | High (oxadiazole resistance) | Moderate (triazole susceptibility) |
Biological Activity
N-(4-ethylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic compound characterized by its unique structural features. The compound includes a naphthyridine core and an oxadiazole moiety, both of which are known for their biological activities. This article explores the biological activity of this compound, discussing its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Features
The molecular formula of the compound is C₁₈H₃₁N₃O₂. Its structure incorporates several functional groups that are crucial for biological interactions:
| Functional Group | Type | Role in Activity |
|---|---|---|
| Amide | N-H | Facilitates hydrogen bonding |
| Ketone | C=O | Potentially involved in enzyme interactions |
| Naphthyridine | Aromatic heterocycle | Known for anticancer properties |
| Oxadiazole | Heterocyclic ring | Exhibits diverse biological activities |
Anticancer Properties
Research indicates that compounds containing naphthyridine and oxadiazole moieties exhibit significant anticancer activity. For instance, the oxadiazole derivatives have shown efficacy against various cancer cell lines due to their ability to inhibit specific protein targets involved in cancer progression. A study highlighted that derivatives of 1,2,4-oxadiazole possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Kinases : The compound may inhibit various kinases involved in cell signaling pathways that promote cancer cell growth.
- Interference with DNA Repair Mechanisms : It may disrupt DNA repair processes in cancer cells, leading to increased sensitivity to chemotherapeutic agents.
- Induction of Apoptosis : The compound could trigger apoptotic pathways in tumor cells.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Antitumor Activity : A derivative with a similar naphthyridine structure demonstrated IC50 values below 100 µM against multiple cancer cell lines, indicating strong antiproliferative effects .
- Oxadiazole Derivatives : These compounds have been documented to exhibit broad-spectrum activity against various pathogens and cancer cells due to their structural diversity .
Future Directions
Further research is essential to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
- Mechanistic Studies : Detailed studies to understand how this compound interacts at the molecular level with its targets.
- In Vivo Studies : Animal model studies to assess pharmacokinetics and therapeutic efficacy.
- Structural Modifications : Exploring analogs with enhanced potency or reduced toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
